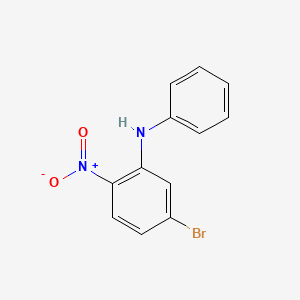

5-Bromo-2-nitro-n-phenylaniline

Descripción general

Descripción

5-Bromo-2-nitro-N-phenylaniline is an organic compound with the molecular formula C12H9BrN2O2 . It has an average mass of 293.116 Da and a mono-isotopic mass of 291.984741 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-nitro-N-phenylaniline consists of 12 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

5-Bromo-2-nitro-N-phenylaniline has a density of 1.6±0.1 g/cm3, a boiling point of 382.6±32.0 °C at 760 mmHg, and a flash point of 185.2±25.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-nitro-n-phenylaniline: has been identified as a compound with potential medicinal applications due to its pharmacokinetic properties . It exhibits high gastrointestinal absorption and blood-brain barrier permeability, which are crucial for developing central nervous system drugs. Its inhibitory action on various cytochrome P450 enzymes suggests a role in drug-drug interaction studies and the development of pharmaceuticals with fewer side effects.

Material Science

In material science, 5-Bromo-2-nitro-n-phenylaniline could be used in the synthesis of novel organic compounds with specific electronic properties. Its molecular structure, containing both electron-withdrawing nitro groups and electron-donating amine groups, makes it a candidate for creating advanced materials for electronic devices .

Environmental Studies

The compound’s physicochemical properties, such as solubility and lipophilicity, make it a subject of interest in environmental studies. Researchers can explore its environmental fate, bioaccumulation, and potential as a marker for pollution tracking.

Analytical Chemistry

5-Bromo-2-nitro-n-phenylaniline: can be utilized in analytical chemistry as a standard or reagent in chromatographic analysis and spectrometry. Its unique spectral properties allow for the development of sensitive detection methods for various analytes .

Pharmaceutical Research

This compound is a valuable scaffold in pharmaceutical research. Its core structure is amenable to modifications, leading to the creation of a wide array of derivatives with potential therapeutic effects. It serves as a starting point for the synthesis of drugs targeting diverse biological pathways .

Industrial Applications

In the industrial sector, 5-Bromo-2-nitro-n-phenylaniline may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its bromine and nitro functional groups are reactive sites that can undergo further chemical transformations, making it a versatile intermediate .

Organic Synthesis

The compound’s reactivity profile is of particular interest in organic synthesis. It can participate in various organic reactions, such as nucleophilic substitution or electrophilic aromatic substitution, to yield complex molecules with high precision .

Drug Discovery

Lastly, in drug discovery, 5-Bromo-2-nitro-n-phenylaniline ’s ability to inhibit multiple cytochrome P450 enzymes positions it as a potential lead compound. Its structure-activity relationship (SAR) can be studied to design drugs with optimized pharmacological profiles .

Mecanismo De Acción

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . The compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 5-Bromo-2-nitro-n-phenylaniline’s action are currently unknown due to the lack of research on this compound .

Propiedades

IUPAC Name |

5-bromo-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYRBUVRDFHDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285906 | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-nitro-n-phenylaniline | |

CAS RN |

6311-47-3 | |

| Record name | 6311-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)